3-Azido-1,2,3-trimethylcyclohex-1-ene
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Overview
Description
3-Azido-1,2,3-trimethylcyclohex-1-ene is an organic compound characterized by the presence of an azido group (-N₃) attached to a cyclohexene ring with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by the azido group using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Azido-1,2,3-trimethylcyclohex-1-ene can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Substitution: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.
Substitution: Sodium azide in DMF or DMSO for nucleophilic substitution reactions.
Major Products Formed
Reduction: Formation of 1,2,3-trimethylcyclohexylamine.
Cycloaddition: Formation of 1,2,3-triazoles.
Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
3-Azido-1,2,3-trimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of triazoles and other nitrogen-containing heterocycles.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Azido-1,2,3-trimethylcyclohex-1-ene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. The azido group can also be reduced to an amine, which can further participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethylcyclohexene: Lacks the azido group but shares the cyclohexene ring structure with three methyl groups.
3-Azido-1,2,4-triazines: Contains an azido group but differs in the ring structure and substitution pattern.
Properties
CAS No. |
114732-24-0 |
---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
3-azido-1,2,3-trimethylcyclohexene |
InChI |
InChI=1S/C9H15N3/c1-7-5-4-6-9(3,8(7)2)11-12-10/h4-6H2,1-3H3 |
InChI Key |
VQLIIUYGPLQYDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)N=[N+]=[N-])C |
Origin of Product |
United States |
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